2-Fluoro-5-iodo-N-methylbenzamide
CAS No.: 866683-76-3
Cat. No.: VC5867860
Molecular Formula: C8H7FINO
Molecular Weight: 279.053
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866683-76-3 |
|---|---|
| Molecular Formula | C8H7FINO |
| Molecular Weight | 279.053 |
| IUPAC Name | 2-fluoro-5-iodo-N-methylbenzamide |
| Standard InChI | InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | NNDGUGOBUSETHO-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(C=CC(=C1)I)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
2-Fluoro-5-iodo-N-methylbenzamide features a benzamide backbone substituted with fluorine at the 2-position and iodine at the 5-position, with a methyl group attached to the amide nitrogen (Figure 1). The IUPAC name, 2-fluoro-5-iodo-N-methylbenzamide, reflects this substitution pattern . The presence of halogens (F and I) introduces electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding (1 donor, 1 acceptor) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279 Da |
| LogP | 2.12 |
| Polar Surface Area | 29 Ų |
| Rotatable Bonds | 1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Synthesis and Production
Challenges and Optimizations
Iodination reactions often face challenges such as regioselectivity and byproduct formation. The use of directing groups (e.g., amides) can enhance para-selectivity, as seen in related compounds . Additionally, optimizing reaction temperature (e.g., 60°C) and solvent choice (e.g., dichloroethane) may improve yields .
Physicochemical Characteristics
Solubility and Stability
The compound’s solubility profile is influenced by its moderate LogP, suggesting preferential solubility in organic solvents like chloroform or methanol . Stability data indicate sensitivity to moisture, necessitating storage under inert conditions .
Spectroscopic Data
While explicit spectral data for 2-fluoro-5-iodo-N-methylbenzamide are unavailable, analogous compounds provide insights:
-
NMR: Expected signals include a singlet for the amide proton (~10 ppm) and aromatic protons split by fluorine and iodine coupling .
-
Mass Spectrometry: A molecular ion peak at m/z 279 and fragments corresponding to loss of iodine (127 Da) or fluorine (19 Da) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Halogenated benzamides are pivotal in developing kinase inhibitors and androgen receptor antagonists . The iodine atom in 2-fluoro-5-iodo-N-methylbenzamide offers a handle for further functionalization, such as Suzuki-Miyaura cross-coupling, to create biaryl structures common in drug candidates.
Table 2: Supplier Details (Enamine Ltd)
| Pack Size | Price ($) | Lead Time |
|---|---|---|
| 1 mg | 83 | TBD |
| 20 mg | 123 | TBD |
Future Directions and Challenges
Synthetic Advancements
Electrochemical methods, such as those used for oxidizing N-alkylamides , could offer greener alternatives for synthesizing benzamide derivatives. Scaling production while maintaining cost-effectiveness remains a hurdle, particularly for iodine-containing compounds.
Biological Evaluation
Future studies should explore the bioactivity of 2-fluoro-5-iodo-N-methylbenzamide, particularly its potential as a kinase inhibitor or radiopharmaceutical component, leveraging iodine’s isotopic properties.
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